molecular formula C26H26N4O B14924190 3-cyclopropyl-N-(2,4-dimethylphenyl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3-cyclopropyl-N-(2,4-dimethylphenyl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14924190
M. Wt: 410.5 g/mol
InChI Key: ICZYVOBWQVVAPT-UHFFFAOYSA-N
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Description

3-CYCLOPROPYL-N~4~-(2,4-DIMETHYLPHENYL)-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a dimethylphenyl group, an ethyl group, and a phenyl group attached to a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-N~4~-(2,4-DIMETHYLPHENYL)-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions, followed by the introduction of the cyclopropyl, dimethylphenyl, ethyl, and phenyl groups through various substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-N~4~-(2,4-DIMETHYLPHENYL)-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the compound.

Scientific Research Applications

3-CYCLOPROPYL-N~4~-(2,4-DIMETHYLPHENYL)-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-N~4~-(2,4-DIMETHYLPHENYL)-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-CYCLOPROPYL-N~4~-(2,4-DIMETHYLPHENYL)-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolo[3,4-b]pyridine derivatives with different substituents. These compounds may share similar structural features but differ in their chemical and biological properties.

Uniqueness

The uniqueness of 3-CYCLOPROPYL-N~4~-(2,4-DIMETHYLPHENYL)-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C26H26N4O

Molecular Weight

410.5 g/mol

IUPAC Name

3-cyclopropyl-N-(2,4-dimethylphenyl)-6-ethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H26N4O/c1-4-19-15-21(26(31)28-22-13-10-16(2)14-17(22)3)23-24(18-11-12-18)29-30(25(23)27-19)20-8-6-5-7-9-20/h5-10,13-15,18H,4,11-12H2,1-3H3,(H,28,31)

InChI Key

ICZYVOBWQVVAPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)NC5=C(C=C(C=C5)C)C

Origin of Product

United States

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